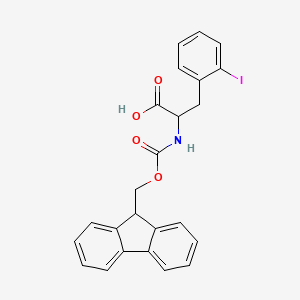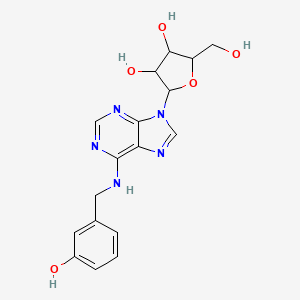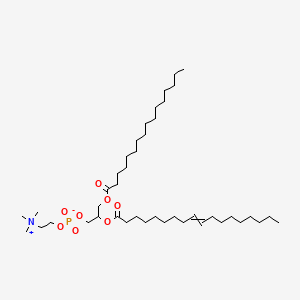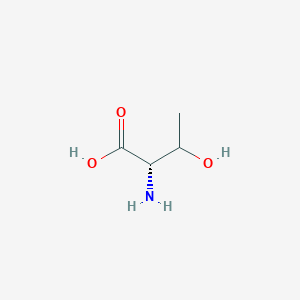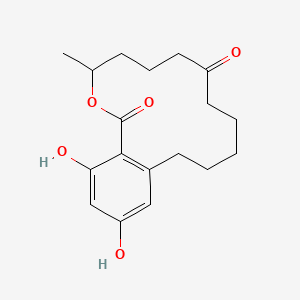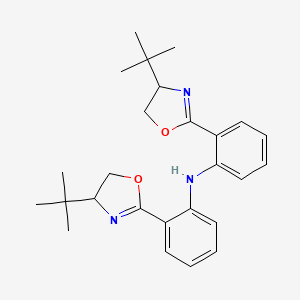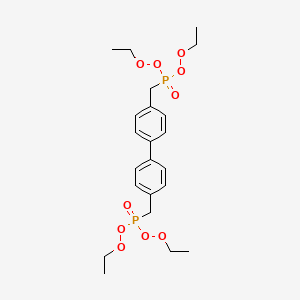
4,4'-Bis(diethoxyphosphonomethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(diethoxyphosphonomethyl)biphenyl is an organic compound with the molecular formula C22H32O6P2. It is a white to almost white powder or crystalline solid. This compound is known for its applications in organic synthesis, particularly in the preparation of various phosphonate derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl typically involves the reaction of 4,4’-bis(bromomethyl)biphenyl with triethyl phosphite. The reaction is carried out under an inert atmosphere, such as nitrogen, and requires heating to around 150°C for approximately 12 hours. The reaction proceeds as follows:
4,4’-bis(bromomethyl)biphenyl+2(C2H5O)3P→4,4’-Bis(diethoxyphosphonomethyl)biphenyl+2C2H5Br
Industrial Production Methods
Industrial production of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis(diethoxyphosphonomethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The diethoxyphosphonomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium hydride.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4,4’-Bis(diethoxyphosphonomethyl)biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphonate derivatives and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(diethoxyphosphonomethyl)biphenyl involves its interaction with molecular targets through its phosphonate groups. These groups can form strong bonds with metal ions and other electrophilic centers, making the compound useful in catalysis and coordination chemistry. The pathways involved include:
Coordination with metal ions: The phosphonate groups can chelate metal ions, facilitating various catalytic processes.
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Bis(diethylphosphonomethyl)biphenyl
- 4,4’-Bis(dimethoxyphosphonomethyl)biphenyl
- 4,4’-Bis(diphenylphosphonomethyl)biphenyl
Uniqueness
4,4’-Bis(diethoxyphosphonomethyl)biphenyl is unique due to its specific diethoxyphosphonomethyl groups, which provide distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C22H32O10P2 |
|---|---|
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
1-[bis(ethylperoxy)phosphorylmethyl]-4-[4-[bis(ethylperoxy)phosphorylmethyl]phenyl]benzene |
InChI |
InChI=1S/C22H32O10P2/c1-5-25-29-33(23,30-26-6-2)17-19-9-13-21(14-10-19)22-15-11-20(12-16-22)18-34(24,31-27-7-3)32-28-8-4/h9-16H,5-8,17-18H2,1-4H3 |
Clé InChI |
NDFJBDVZJYCYJK-UHFFFAOYSA-N |
SMILES canonique |
CCOOP(=O)(CC1=CC=C(C=C1)C2=CC=C(C=C2)CP(=O)(OOCC)OOCC)OOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid](/img/structure/B13399005.png)
![1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-I+/--methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B13399009.png)
![N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B13399012.png)
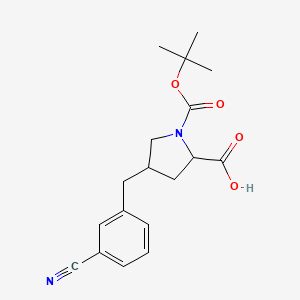
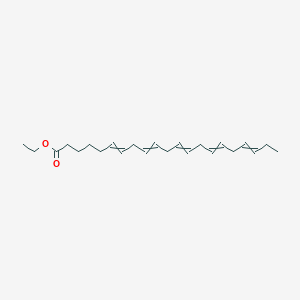
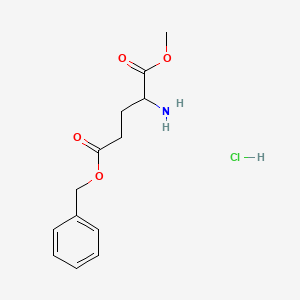
![1-[2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399032.png)
![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)
